H-Tyr(tbu)-ome hcl

説明

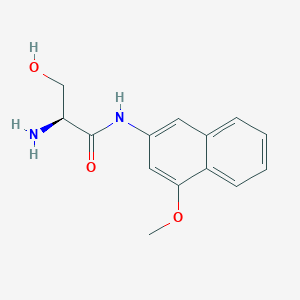

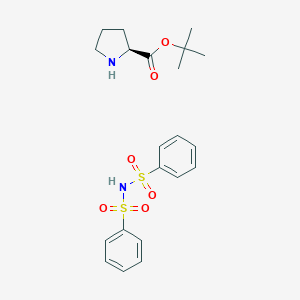

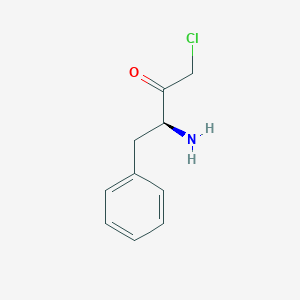

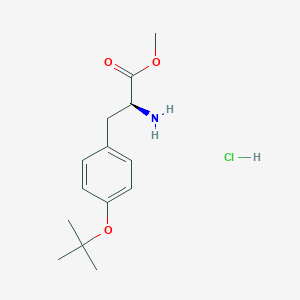

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a chemical compound with the molecular formula C14H22ClNO3 . It is also known by other names such as Methyl O-tert-butyl-L-tyrosinate–hydrogen chloride (1/1), L-Tyrosine, O- (1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1) .

Molecular Structure Analysis

The molecular weight of Methyl O-tert-butyl-L-tyrosinate hydrochloride is 287.78 g/mol . The InChI Key for this compound is PAFVAMWJVIIMQK-YDALLXLXSA-N . Unfortunately, the specific details about its molecular structure are not available in the search results.科学的研究の応用

ペプチド合成

“H-Tyr(tbu)-ome hcl” はペプチド合成で頻繁に使用される . この化合物は、より複雑なペプチドの構築ブロックとして使用される。 この化合物の tert-ブチル基 (tBu) は、合成過程でチロシン残基の保護基として働く .

プロドラッグ開発

“this compound” などのチロシンアルキルエステルは、L-チロシンのプロドラッグとして使用できる . プロドラッグとは、体内で代謝されて薬物を生成する生物学的に不活性な化合物である。 この戦略は、薬物のバイオアベイラビリティを改善するために頻繁に使用される .

アミノホスホリピドの調製

“this compound” は、アミノホスホリピドの調製に使用できる . これらは細胞膜の重要な構成要素であり、細胞機能において重要な役割を果たしている。

エナンチオ選択的結晶化

“this compound” は、エナンチオ選択的結晶化において潜在的な用途を持つキラルポリマーナノ粒子の調製に使用できる . このプロセスは、分子のキラリティが生物活性に大きく影響する可能性のある製薬業界において重要である。

環境修復

メチルターシャリーブチルエーテル (MTBE) は、ガソリン添加剤であり、その高い溶解性と難分解性のために環境汚染を引き起こしてきた . “this compound” は、環境から MTBE を除去するために、吸着と酸化を組み合わせたプロセスで使用できる .

薬剤の老化研究

作用機序

Target of Action

This compound is a derivative of tyrosine , a crucial amino acid involved in protein synthesis. Therefore, it might interact with proteins or enzymes that recognize or metabolize tyrosine.

Mode of Action

The exact mode of action of H-Tyr(tbu)-ome hcl is not clearly defined. As a tyrosine derivative, it may interact with its targets in a similar manner to tyrosine. Tyrosine can be phosphorylated by tyrosine kinases, which can activate or deactivate enzymes and influence signal transduction pathways .

Biochemical Pathways

This compound, being a tyrosine derivative, might be involved in pathways where tyrosine plays a role. Tyrosine is a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine. It’s also involved in the synthesis of melanin and thyroid hormones .

Pharmacokinetics

It can cross the blood-brain barrier and is metabolized mainly in the liver .

Result of Action

Given its structural similarity to tyrosine, it might influence the synthesis of proteins and neurotransmitters, and the regulation of enzymes and signal transduction pathways .

Action Environment

The action, efficacy, and stability of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound might decrease at higher temperatures or in acidic conditions .

実験室実験の利点と制限

The advantages of using Methyl O-t-butyl-L-tyrosinate HCl in laboratory experiments include its simple synthesis method, its low cost, and its ability to inhibit tyrosine-dependent enzymes. The main limitation is that it is not suitable for long-term studies, as it is rapidly metabolized in vivo.

将来の方向性

Methyl O-t-butyl-L-tyrosinate HCl has potential applications in drug discovery, as it can be used to identify and characterize tyrosine-dependent enzymes. It may also be used in studies of tyrosine metabolism in diseases such as cancer, diabetes, and obesity. Additionally, it may be used in studies of the effects of tyrosine on cell growth and differentiation. Finally, it may be used in studies of the regulation of tyrosine metabolism in various tissues and organs.

合成法

Methyl O-t-butyl-L-tyrosinate HCl is synthesized from tyrosine by a reaction with tert-butyl alcohol and hydrochloric acid. The reaction is carried out in aqueous solution and yields a white crystalline product. The reaction is simple, efficient, and cost-effective.

Safety and Hazards

Methyl O-tert-butyl-L-tyrosinate hydrochloride may cause an allergic skin reaction and serious eye irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, eye protection, and face protection . Contaminated work clothing must not be allowed out of the workplace .

特性

IUPAC Name |

methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVAMWJVIIMQK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199453 | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51482-39-4 | |

| Record name | L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51482-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。